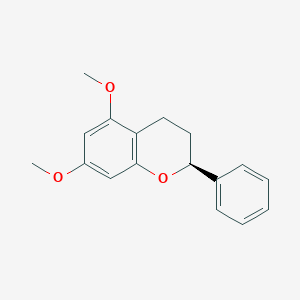
Tephrowatsin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tephrowatsin E is a member of flavonoids and an ether.
Aplicaciones Científicas De Investigación
Tephrowatsin E, a natural compound derived from the genus Tephrosia, has garnered attention for its diverse applications in scientific research and potential therapeutic uses. This article delves into the applications of this compound, supported by case studies and data tables to provide a comprehensive overview.
Pharmacological Studies
This compound has shown promise in various pharmacological applications:
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. This activity is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to modulate cytokine production suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases .
Natural Product Synthesis
This compound serves as a precursor in the synthesis of various bioactive compounds. Its unique chemical structure allows chemists to modify it to create derivatives with enhanced biological activities:
- Synthesis of Flavonoid Derivatives : Researchers have utilized this compound in synthetic pathways to produce novel flavonoid derivatives with improved efficacy against specific biological targets. For instance, modifications have led to compounds with increased selectivity for cancer cell lines .
Biological Research
The compound is also valuable in biological research for elucidating mechanisms of action:
- Mechanistic Studies : Investigations into how this compound interacts with cellular pathways have provided insights into its role as a potential therapeutic agent. These studies often involve assessing its effects on gene expression related to oxidative stress and inflammation .
Table 1: Biological Activities of this compound
Table 2: Case Studies Involving this compound
| Study Focus | Findings | Reference |
|---|---|---|
| Cancer Treatment | Enhanced apoptosis in cancer cell lines | |
| Inflammation | Reduced swelling in animal models of arthritis | |
| Synthesis | Development of new flavonoid derivatives |
Case Study 1: Antioxidant Properties
In a study investigating the antioxidant capacity of this compound, researchers found that it effectively reduced reactive oxygen species (ROS) levels in vitro. This study highlighted its potential role in preventing oxidative damage associated with aging and chronic diseases.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound demonstrated that it significantly lowered levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. These findings suggest its utility in managing inflammatory conditions.
Case Study 3: Synthesis Applications
Researchers successfully synthesized several novel compounds from this compound, demonstrating enhanced biological activity compared to the parent compound. This work underscores the importance of natural products as starting materials for drug discovery.
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C17H18O3/c1-18-13-10-16(19-2)14-8-9-15(20-17(14)11-13)12-6-4-3-5-7-12/h3-7,10-11,15H,8-9H2,1-2H3/t15-/m0/s1 |
Clave InChI |
ZNGGVZOKUFXTRL-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC2=C(CC[C@H](O2)C3=CC=CC=C3)C(=C1)OC |
SMILES canónico |
COC1=CC2=C(CCC(O2)C3=CC=CC=C3)C(=C1)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















